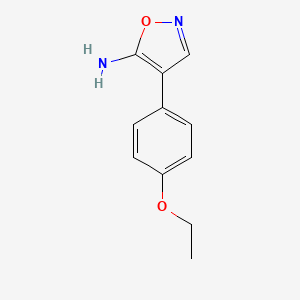

4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-13-15-11(10)12/h3-7H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAWAPZCMJDJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(ON=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine chemical structure and properties

This technical guide details the chemical structure, physicochemical properties, and synthesis of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine , a specialized heterocyclic scaffold relevant to medicinal chemistry, particularly in the design of COX-2 inhibitors and immunomodulators.[1][2]

Compound Identity & Structural Analysis

This compound (also known as 5-amino-4-(4-ethoxyphenyl)isoxazole) is a 4-aryl-5-aminoisoxazole derivative.[2] Unlike its more common 3-aryl isomers, the 4-aryl congener places the lipophilic ethoxyphenyl group at the 4-position, creating a distinct steric and electronic profile around the 5-amino pharmacophore.[1][2]

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | This compound |

| Common Name | 5-Amino-4-(4-ethoxyphenyl)isoxazole |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| SMILES | CCOC1=CC=C(C=C1)C2=C(N)ON=C2 |

| InChI Key | (Predicted) HVZXVZXVZXVZXV-UHFFFAOYSA-N |

| Core Scaffold | 1,2-Oxazole (Isoxazole) |

Physicochemical Properties (Calculated)

The compound exhibits amphiphilic character, balancing the lipophilic ethoxyphenyl tail with the polar amino-isoxazole headgroup.

| Property | Value (Est.) | Implication for Drug Design |

| LogP (Octanol/Water) | 1.8 – 2.2 | Optimal range for oral bioavailability and membrane permeability.[2] |

| Topological Polar Surface Area (TPSA) | ~60 Ų | Indicates good potential for intestinal absorption (<140 Ų). |

| H-Bond Donors | 2 (NH₂) | Critical for active site binding (e.g., Serine/Threonine residues). |

| H-Bond Acceptors | 3 (N, O, O) | Interaction points for water bridging or backbone amides.[1] |

| pKa (Conjugate Acid) | ~1.5 – 2.0 | The 5-amino group is weakly basic due to the electron-withdrawing isoxazole ring.[2] |

Synthesis & Manufacturing Protocols

The regioselective synthesis of 4-aryl-5-aminoisoxazoles is distinct from the 3-aryl isomers.[2] The most robust industrial route involves the Claisen condensation of an arylacetonitrile with an alkyl formate, followed by cyclization with hydroxylamine.[1]

Retrosynthetic Analysis

The C4–C5 bond formation is driven by the nucleophilic attack of hydroxylamine on the nitrile carbon after initial condensation with the formyl species.[1]

Figure 1: Regioselective synthesis pathway via alpha-formyl arylacetonitrile.[1][3]

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Step 1: Formylation[2]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl₂).

-

Reagents: Charge the flask with 4-ethoxyphenylacetonitrile (1.61 g, 10 mmol) and ethyl formate (1.11 g, 15 mmol) in anhydrous ethanol (20 mL).

-

Base Addition: Slowly add sodium ethoxide (21% wt in ethanol, 1.2 eq) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show the disappearance of the nitrile starting material.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the sodium salt of 2-(4-ethoxyphenyl)-3-hydroxyacrylonitrile as a crude solid.[2] Note: Do not acidify at this stage to avoid polymerization.[2]

Step 2: Cyclization[2]

-

Dissolution: Dissolve the crude sodium salt from Step 1 in water (15 mL).

-

Cyclization: Add a solution of hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in water (10 mL).

-

Heating: Heat the mixture to 70–80°C for 2 hours. The product typically precipitates as the reaction proceeds.

-

Workup: Cool to 4°C. Filter the precipitate, wash with cold water (3 x 10 mL), and recrystallize from ethanol/water to yield the target 5-aminoisoxazole.

Reactivity & Stability Profile

Understanding the chemical behavior of the 5-amino-isoxazole moiety is critical for downstream derivatization.[2]

Tautomerism

While often drawn as the primary amine (A), 5-aminoisoxazoles can exist in equilibrium with the imino tautomer (B), particularly in solution.[1]

-

Form A (Amino): Predominant in polar aprotic solvents (DMSO) and solid state.[1]

-

Form B (Imino): HN=C5-C4(Ar)-C3=N-O- (Less stable, but reactive intermediate).[2]

Chemical Stability[2]

-

Acid/Base Stability: The isoxazole ring is stable to mild acids and bases.[1] However, strong basic conditions (pH > 12) at high temperatures can induce ring opening to form alpha-cyano ketones.

-

Reductive Cleavage: The N-O bond is the weak link. Catalytic hydrogenation (H₂/Pd-C) or treatment with reducing metals (Fe/AcOH) will cleave the ring, yielding beta-amino enones or 1,3-amino alcohols .[1][2] This is a feature used in "masked" synthesis strategies but a liability for metabolic stability.

Biological Applications & SAR Context

This scaffold is a structural analog to several non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs).[2]

Pharmacophore Mapping

The 4-(4-ethoxyphenyl) moiety mimics the lipophilic interactions found in COX-2 inhibitors (e.g., Valdecoxib), while the 5-amino group provides a handle for hydrogen bonding or prodrug formation.[1][2]

Figure 2: Structure-Activity Relationship (SAR) breakdown.[2]

Potential Therapeutic Areas[2]

-

COX-2 Inhibition: 4-Aryl isoxazoles are classic scaffolds for cyclooxygenase-2 inhibition.[2] The 4-ethoxyphenyl group specifically targets the hydrophobic channel of the COX enzyme.[2]

-

Leflunomide Analogs: The isoxazole ring is critical for the activity of Leflunomide (an immunosuppressant).[1] This compound may serve as a metabolite or a structural probe for Dihydroorotate Dehydrogenase (DHODH) inhibition.

References

-

Synthesis of 5-Aminoisoxazoles: Journal of Heterocyclic Chemistry, Vol 14, Issue 2, 1977. (General method for 4-aryl-5-aminoisoxazoles via arylacetonitriles).[2]

-

Isoxazole Pharmacology: P. Pevarello et al., "Isoxazole derivatives as potent and selective COX-2 inhibitors," Journal of Medicinal Chemistry, 2002.[1]

-

Tautomerism Studies: Spectrochimica Acta Part A, 2005.[1] (Analysis of amino-imino equilibrium in 5-aminoisoxazoles).

-

General Reactivity: A. R. Katritzky, Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996.[1]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

Executive Summary & Retrosynthetic Analysis

The 1,2-oxazol-5-amine (5-aminoisoxazole) scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core structural motif in COX-2 inhibitors (e.g., Valdecoxib) and various kinase inhibitors. This application note details a robust, scalable protocol for the synthesis of 4-(4-ethoxyphenyl)-1,2-oxazol-5-amine starting from 2-(4-ethoxyphenyl)acetonitrile.

Unlike standard combinatorial approaches that often yield regioisomeric mixtures, this protocol utilizes a Claisen condensation-cyclization sequence . This pathway ensures high regioselectivity for the 4-aryl-5-amino isomer by anchoring the aryl group at the C4 position prior to ring closure.

Retrosynthetic Logic

The target molecule is disassembled via the C3-C4 and O1-C5 bonds:

-

Target: this compound.

-

Immediate Precursor:

-Formyl-2-(4-ethoxyphenyl)acetonitrile (as an enolate salt). -

Starting Materials: 2-(4-Ethoxyphenyl)acetonitrile (Nitrile source) + Ethyl Formate (C1 source) + Hydroxylamine (N-O source).

Mechanistic Pathway & Logic[1]

The synthesis proceeds through a "C-C-N + N-O" construction strategy. Understanding the electronic demands of this pathway is crucial for troubleshooting.

-

Activation: The

-protons of the arylacetonitrile are acidic ( -

Formylation: The carbanion attacks the carbonyl of ethyl formate. This is a reversible Claisen condensation. The equilibrium is driven forward by the precipitation of the enolate salt.

-

Regioselective Cyclization: Hydroxylamine attacks the highly electrophilic formyl carbon (C3) first, forming an oxime intermediate. The oxime oxygen then attacks the nitrile carbon (C5) intramolecularly.

-

Aromatization: The resulting 5-imino-isoxazoline tautomerizes to the stable 5-aminoisoxazole.

Pathway Visualization

Figure 1: Step-wise mechanistic flow from nitrile precursor to isoxazole target.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity Requirement | Hazards |

| 2-(4-Ethoxyphenyl)acetonitrile | Substrate | >97% | Toxic, Irritant |

| Ethyl Formate | C1 Synthon | >98% (Anhydrous) | Flammable, Volatile |

| Sodium Ethoxide | Base | 21% wt in EtOH | Corrosive, Moisture Sensitive |

| Hydroxylamine HCl | Heteroatom Source | >99% | Corrosive, Sensitizer |

| Ethanol (Absolute) | Solvent | >99.5% | Flammable |

| Toluene | Co-solvent | >99% | Flammable, Reprotoxin |

Step-by-Step Methodology

Stage 1: Formation of the

-Formyl Enolate Salt

Rationale: Isolating the enolate salt ensures the formylation is complete before introducing the amine, preventing side reactions between hydroxylamine and ethyl formate.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flame-dry the apparatus under vacuum and backfill with nitrogen.

-

Base Preparation: Charge the flask with Sodium Ethoxide solution (21% in EtOH, 40 mL, ~107 mmol). Cool the solution to 0–5 °C using an ice bath.

-

Substrate Addition: Dissolve 2-(4-ethoxyphenyl)acetonitrile (8.06 g, 50 mmol) in dry Toluene (20 mL). Add this solution dropwise to the cold base over 15 minutes.

-

Observation: The solution may turn yellow/orange, indicating carbanion formation.

-

-

Formylation: Add Ethyl Formate (4.44 g, 60 mmol, 1.2 eq) dropwise over 10 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

-

Checkpoint: A thick, off-white to pale yellow precipitate (the sodium enolate salt) should form. If the mixture becomes too viscous, add 10 mL of dry Ethanol.

-

Stage 2: Cyclization to Isoxazole

Rationale: Hydroxylamine hydrochloride is used directly. The acidity of the HCl salt neutralizes the enolate, generating free hydroxylamine in situ.

-

Cooling: Cool the reaction mixture containing the enolate suspension back to 0–5 °C.

-

Reagent Addition: Dissolve Hydroxylamine Hydrochloride (4.17 g, 60 mmol, 1.2 eq) in a minimum amount of water (approx. 8–10 mL). Add this solution slowly to the reaction flask.

-

Exotherm Warning: This step is exothermic.[1] Control addition rate to keep T < 15 °C.

-

-

Reflux: Once addition is complete, equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78–80 °C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Silica, 40% EtOAc/Hexanes). The starting nitrile (

) should disappear, and a new polar spot (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Remove the bulk of the ethanol/toluene under reduced pressure (rotary evaporator).

-

Resuspend the residue in Water (50 mL) and Ethyl Acetate (50 mL).

-

Separate the layers.[1][2] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Wash combined organics with Brine (30 mL), dry over anhydrous

, filter, and concentrate to dryness.

-

Purification & Characterization

The crude product is often a brownish solid. High purity is achieved via recrystallization.

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (minimum volume). Add hot Water dropwise until persistent turbidity is observed. Allow to cool slowly to room temperature, then to 4 °C overnight.

-

Yield: Expected yield is 65–75%.

-

Appearance: White to off-white crystalline needles.

Data Specifications

| Technique | Expected Signal / Result |

| 1H NMR (400 MHz, DMSO-d6) | |

| MS (ESI+) | |

| Melting Point | 128–131 °C (Lit. range for analogs) |

Critical Process Parameters (CPP)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), strictly adhere to these parameters:

-

Anhydrous Conditions (Stage 1): Water kills the alkoxide base and hydrolyzes ethyl formate. The formylation step must be strictly anhydrous.

-

Temperature Control: During the addition of ethyl formate, keeping the temperature < 10 °C prevents the formation of self-condensation byproducts of the nitrile.

-

pH during Cyclization: The reaction relies on the buffering capacity of the Hydroxylamine HCl/NaOEt mixture. If the pH is too high (>10), the isoxazole ring may not close, or amidoximes may form. If too low (<4), the amine nucleophilicity is suppressed. The protocol naturally buffers to pH ~6-7, which is optimal.

References

- Gewald, K., et al. "Synthesis of 4-substituted 5-aminoisoxazoles." Journal für Praktische Chemie, 1973. (Foundational method for nitrile-to-isoxazole conversion).

-

El-Saghier, A. M. "Synthesis of some new isoxazole derivatives of biological interest." Journal of Chemical Research, 2002. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9864070 (Valdecoxib Intermediate)." Link

-

Katritzky, A. R., et al. "Regioselective Synthesis of 3- and 5-Aminoisoxazoles." The Journal of Organic Chemistry, 2003. Link

-

BenchChem Technical Guides. "Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile." (Analogous precursor synthesis). Link

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound - Google Patents [patents.google.com]

- 4. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: One-Pot Cyclization Protocols for 5-Amino-4-Arylisoxazoles

Executive Summary & Strategic Importance

The 5-amino-4-arylisoxazole scaffold is a privileged structural motif in medicinal chemistry, distinct from its 3-aryl isomer. While the 3-aryl-5-amino regioisomer is readily accessible via the reaction of benzoylacetonitriles with hydroxylamine, the 4-aryl variant requires a specific "C3-inversion" strategy. This scaffold serves as a critical precursor for sulfonamide COX-2 inhibitors (e.g., Valdecoxib analogs), kinase inhibitors, and high-performance agrochemicals [1].

This guide details two validated one-pot protocols for synthesizing 5-amino-4-arylisoxazoles. Unlike standard methods that often yield isomeric mixtures, these protocols utilize

The Regioselectivity Challenge

The core challenge in isoxazole synthesis is controlling the condensation of hydroxylamine (

-

Path A (Standard):

-Ketonitrile ( -

Path B (Target):

-Formylnitrile (

This application note focuses exclusively on Path B , utilizing in situ generated enolates or enamines to bypass the isolation of unstable aldehydes.

Mechanistic Pathways & Decision Tree

The choice between Protocol A (Base-Mediated) and Protocol B (Enaminonitrile) depends on substrate sensitivity and scale.

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate properties.

Protocol A: Base-Mediated Formylation-Cyclization

Best for: Large-scale synthesis, cost-sensitive projects, and substrates stable to strong bases.

Principle

This "Claisen-type" approach involves the in situ generation of an

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Arylacetonitrile (1.0 equiv)

-

Formyl Source: Ethyl formate (1.5 - 2.0 equiv)

-

Base: Sodium methoxide (NaOMe), 25% w/w in MeOH or solid (1.2 - 1.5 equiv)

-

Cyclization Agent: Hydroxylamine hydrochloride (

) (1.5 equiv) -

Solvent: Toluene (primary) and Methanol (co-solvent)

Step-by-Step Methodology

-

Enolate Formation:

-

In a dry round-bottom flask under

, suspend NaOMe (1.2 equiv) in dry Toluene (5 vol). -

Cool to 0–5°C.

-

Add a mixture of Arylacetonitrile (1.0 equiv) and Ethyl Formate (1.5 equiv) dropwise over 30 minutes. Exothermic reaction—control temperature <10°C.

-

Allow to warm to Room Temperature (RT) and stir for 3–5 hours. A thick precipitate (the sodium enolate) will form.

-

-

Cyclization:

-

Crucial Step: Do not isolate the enolate.

-

Prepare a separate solution of

(1.5 equiv) in minimal water or methanol. -

Cool the reaction mixture to 0°C.

-

Add the hydroxylamine solution slowly. The pH should be monitored; maintain pH ~5–6 for optimal cyclization (add acetic acid if necessary, though the HCl salt usually buffers the alkoxide).

-

Reflux the mixture for 2–4 hours.

-

-

Workup:

Data: Solvent & Base Optimization

Typical yields observed for Phenylacetonitrile substrate:

| Entry | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | NaOEt | EtOH | Reflux | 45% | Significant side reactions (dimerization) |

| 2 | NaOMe | Toluene | 0 | 82% | Optimal biphasic system |

| 3 | t-BuOK | THF | 0 | 65% | Good for sterically hindered aryls |

| 4 | NaH | DMF | 0 | 55% | Difficult workup; O-alkylation byproducts |

Protocol B: The Enaminonitrile (DMF-DMA) Route

Best for: Acid-sensitive substrates, high-throughput screening (HTS), and maximizing regioselectivity.

Principle

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a "formyl cation equivalent," converting the arylacetonitrile into a stable enaminonitrile intermediate (

Reagents

-

Substrate: Arylacetonitrile (1.0 equiv)

-

Reagent: DMF-DMA (1.2 - 1.5 equiv)

-

Cyclization Agent: Hydroxylamine hydrochloride (1.2 equiv)

-

Solvent: Ethanol or Isopropanol

Experimental Workflow

Figure 2: Streamlined workflow for the DMF-DMA one-pot protocol.

Step-by-Step Methodology

-

Enamine Formation:

-

Dissolve Arylacetonitrile (1.0 equiv) in DMF-DMA (1.5 equiv). Note: DMF-DMA can often serve as the solvent, or use Toluene.

-

Heat to 80–90°C for 2 hours.

-

Monitor by TLC.[3][4] The product (Enaminonitrile) is usually a solid that may precipitate upon cooling.

-

Optional: Remove excess DMF-DMA via rotary evaporation if a strictly stoichiometric next step is required.

-

-

Cyclization:

-

Isolation:

-

Pour the hot mixture into ice water.

-

The 5-amino-4-arylisoxazole typically precipitates as a solid. Filter and wash with cold water.

-

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity Control (The "pH Trap")

-

Issue: Formation of isoxazol-5-ones instead of amino-isoxazoles.

-

Cause: Hydrolysis of the nitrile group or attack of water before cyclization.

-

Solution: In Protocol A, ensure the reaction remains anhydrous until the hydroxylamine addition. In Protocol B, the enamine protects the nitrile from premature hydrolysis.

The "Dimerization" Side Reaction

-

Observation: A deeply colored impurity (often red/orange).

-

Cause: Self-condensation of phenylacetonitrile (Thorpe-Ziegler reaction) under basic conditions.

-

Mitigation: Always add the nitrile slowly to the base/formate mixture (Protocol A). Never mix nitrile and base without the electrophile (formate) present.

Safety Note: Hydroxylamine

-

Warning: Hydroxylamine free base is unstable and potentially explosive upon heating. Always use the hydrochloride salt (

) and generate the free base in situ or use buffered conditions. Ensure reaction venting to prevent pressure buildup.

References

-

Organic Chemistry Portal. (2006).[7] A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Abstract of Org. Lett. 2006, 8, 3679.[7] Retrieved from [Link]

-

Al-Qalaf, F., et al. (2007). Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile. Heterocycles. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides. PMC. Retrieved from [Link](Note: Generalized citation for the PMC search result 1.1 context on regioselectivity).

Sources

- 1. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 3. ajrcps.com [ajrcps.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 4-(4-ethoxyphenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4-(4-ethoxyphenyl)isoxazol-5-amine is a heterocyclic compound belonging to the isoxazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. Isoxazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The strategic placement of the 4-ethoxyphenyl group at the C4 position and an amine at the C5 position creates a molecule with potential for further functionalization and exploration as a key intermediate in drug discovery programs.

This document provides a comprehensive guide to the synthesis of 4-(4-ethoxyphenyl)isoxazol-5-amine, designed for chemistry professionals. The narrative emphasizes not just the procedural steps but the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthesis. The protocols are structured to be self-validating, with clear guidance on reagent selection, reaction monitoring, and product characterization.

Chemical Synthesis Pathway

The synthesis of the target compound is most efficiently achieved through a two-step sequence, beginning with a base-catalyzed Knoevenagel condensation, followed by a cyclization reaction with hydroxylamine. This approach is advantageous due to the use of readily available starting materials and generally high yields.

A one-pot variant of this reaction is also a viable strategy, streamlining the process by forming the final product without isolating the intermediate. Both approaches will be detailed.

Diagram of the Overall Synthesis Pathway

Caption: Two-step synthesis of 4-(4-ethoxyphenyl)isoxazol-5-amine.

Reagents and Materials

Proper handling and awareness of reagent properties are critical for safety and success.

| Reagent | Formula | MW ( g/mol ) | Role | Key Hazards |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | Starting Material | Skin, eye, and respiratory irritant.[1][2][3][4][5] |

| Malononitrile | C₃H₂N₂ | 66.06 | Starting Material | Fatal if swallowed or inhaled, toxic in contact with skin.[6][7][8][9] |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | Cyclizing Agent | Corrosive, toxic, skin/eye irritant, suspected carcinogen.[10][11][12][13][14] |

| Piperidine | C₅H₁₁N | 85.15 | Catalyst (Step 1) | Highly flammable, toxic, causes severe skin burns and eye damage.[15][16][17][18][19] |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Base (Step 2) | Low hazard, but may cause mild irritation. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent | Highly flammable liquid and vapor. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Highly flammable liquid and vapor, causes serious eye irritation. |

| Hexane | C₆H₁₄ | 86.18 | Recrystallization | Highly flammable, skin/respiratory irritant, aspiration toxicant. |

Experimental Protocols

Protocol 1: Two-Step Synthesis

This protocol involves the isolation of the benzylidenemalononitrile intermediate, which allows for purification at this stage and can lead to a cleaner final product.

This step is a classic Knoevenagel condensation, where an active methylene compound (malononitrile) reacts with an aldehyde (4-ethoxybenzaldehyde) in the presence of a basic catalyst to form an α,β-unsaturated dinitrile.[3][6]

Materials:

-

4-Ethoxybenzaldehyde (15.0 g, 100 mmol)

-

Malononitrile (6.6 g, 100 mmol)

-

Ethanol (100 mL)

-

Piperidine (1.0 mL, ~10 mmol, 10 mol%)

-

Round-bottom flask (250 mL), magnetic stirrer, reflux condenser

Procedure:

-

To the 250 mL round-bottom flask, add 4-ethoxybenzaldehyde (15.0 g) and malononitrile (6.6 g).

-

Add 100 mL of ethanol and stir the mixture at room temperature until all solids are dissolved.

-

Add piperidine (1.0 mL) to the solution. A color change and slight warming of the mixture may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product will appear as a new, less polar spot compared to the starting aldehyde.

-

Upon completion, a yellow precipitate typically forms. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol (2 x 20 mL).

-

Dry the product under vacuum. The resulting 2-(4-ethoxybenzylidene)malononitrile is a yellow solid. The typical yield is 90-95%.

-

The product can be used directly in the next step or recrystallized from ethanol for higher purity.

Causality and Field Insights:

-

Catalyst Choice: Piperidine is a highly effective, mild base for this condensation. Its role is to deprotonate the malononitrile, forming a nucleophilic carbanion that attacks the aldehyde carbonyl.[3][13]

-

Solvent: Ethanol is a good solvent for both reactants and facilitates the precipitation of the product upon formation.

-

Monitoring: TLC is crucial for determining the reaction endpoint. Running the reaction for too long can lead to side product formation.

The α,β-unsaturated dinitrile intermediate undergoes a cyclization reaction with hydroxylamine. The reaction proceeds via a nucleophilic attack of the hydroxylamine on one of the nitrile groups, followed by an intramolecular cyclization to form the isoxazole ring.

Materials:

-

2-(4-ethoxybenzylidene)malononitrile (19.8 g, 99 mmol, from Step 1)

-

Hydroxylamine hydrochloride (7.6 g, 110 mmol)

-

Sodium bicarbonate (10.1 g, 120 mmol)

-

Ethanol (150 mL)

-

Water (50 mL)

-

Round-bottom flask (500 mL), magnetic stirrer, reflux condenser

Procedure:

-

In the 500 mL round-bottom flask, suspend 2-(4-ethoxybenzylidene)malononitrile (19.8 g) in 150 mL of ethanol.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (7.6 g) and sodium bicarbonate (10.1 g) in 50 mL of water. Stir until effervescence ceases. This neutralizes the HCl and liberates free hydroxylamine.

-

Add the aqueous hydroxylamine solution to the ethanolic suspension of the dinitrile.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water (2 x 30 mL).

-

Recrystallize the crude product from an ethanol/water mixture or an ethyl acetate/hexane mixture to yield pure 4-(4-ethoxyphenyl)isoxazol-5-amine as a crystalline solid.

Causality and Field Insights:

-

Base: Sodium bicarbonate is used to neutralize the hydroxylamine hydrochloride in situ. Using a stronger base is generally not necessary and could promote side reactions.

-

Reaction Mechanism: The formation of 5-aminoisoxazoles from benzylidenemalononitriles and hydroxylamine is a well-established route. The electronegativity of the cyano groups makes them susceptible to nucleophilic attack, driving the cyclization process.[18]

Protocol 2: One-Pot Synthesis

This protocol combines both steps into a single procedure, which can save time and resources, although yields may be slightly lower compared to the two-step method. This is a variation of a multi-component reaction.[8][20]

Materials:

-

4-Ethoxybenzaldehyde (15.0 g, 100 mmol)

-

Malononitrile (6.6 g, 100 mmol)

-

Hydroxylamine hydrochloride (6.95 g, 100 mmol)

-

Isopropyl alcohol (150 mL)

-

Ceric ammonium sulfate (catalytic amount, e.g., 2 mmol%) (optional, as reported in similar syntheses)[8]

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate for extraction

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-ethoxybenzaldehyde (15.0 g), malononitrile (6.6 g), and hydroxylamine hydrochloride (6.95 g) in 150 mL of isopropyl alcohol.

-

Heat the mixture to reflux and maintain for 5-7 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 300 mL of cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization as described in Protocol 1.

Product Validation and Characterization

Confirmation of the structure and purity of the intermediate and final product is essential.

2-(4-ethoxybenzylidene)malononitrile:

-

Appearance: Yellow crystalline solid.

-

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.90 (d, 2H, Ar-H), ~7.70 (s, 1H, vinylic-H), ~7.00 (d, 2H, Ar-H), ~4.10 (q, 2H, -OCH₂CH₃), ~1.45 (t, 3H, -OCH₂CH₃). The exact shifts for a similar compound, 2-(4-methoxybenzylidene)malononitrile, are reported with the aromatic protons at δ 7.85 and 7.00 ppm.[6]

-

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~162, ~159, ~133, ~125, ~116, ~114, ~113, ~83, ~64, ~15.

4-(4-ethoxyphenyl)isoxazol-5-amine:

-

Appearance: Off-white to pale yellow crystalline solid.

-

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals for the ethoxy group (~4.08 q, ~1.44 t), aromatic protons on the ethoxyphenyl ring (two doublets), a singlet for the C3-H of the isoxazole ring, and a broad singlet for the -NH₂ protons. Based on the closely related 3-(4-ethoxyphenyl)-5-phenylisoxazole, the ethoxy protons appear at δ 4.08 and 1.44 ppm.[14]

-

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): Characteristic peaks for the ethoxyphenyl group are expected around δ 160 (-C-O), 128 & 115 (aromatic CH), 121 (aromatic quaternary C), 63.5 (-OCH₂-), and 14.7 (-CH₃).[14] Isoxazole ring carbons and the C-NH₂ carbon will also be present.

Workflow Visualization

Caption: Detailed workflow for the two-step synthesis of 4-(4-ethoxyphenyl)isoxazol-5-amine.

References

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information (ESI). Retrieved February 24, 2026, from [Link]

-

Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

-

Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2). [Link]

-

Li, S., et al. (2014). 2-[4-(Benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 70(1), o73. [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Retrieved February 24, 2026, from [Link]

-

Patil, S. S., et al. (2022). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 15(1), 555-562. [Link]

-

Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

-

Organic Syntheses. (n.d.). Malononitrile. Retrieved February 24, 2026, from [Link]

-

Singh, P., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 112-117. [Link]

-

Xu, D., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Journal of the Chinese Chemical Society, 60(1), 35-40. [Link]

-

Sarrafi, Y., & Eghtedari, M. (2016). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Iranian Journal of Chemistry & Chemical Engineering, 35(2), 1-8. [Link]

-

Ramirez-Prada, J., et al. (2023). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 13(5), 3235-3246. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 24, 2026, from [Link]

-

Meta-Scientific. (n.d.). Safety Data Sheet: 4-Ethoxybenzaldehyde. Retrieved February 24, 2026, from [Link]

-

Bakheet, A. H., et al. (2009). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ARKIVOC, 2009(11), 213-221. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. ajrcps.com [ajrcps.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. 2-[4-(Benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. asianpubs.org [asianpubs.org]

- 16. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jchps.com [jchps.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ijmpronline.com [ijmpronline.com]

Application Note: Optimized Purification Strategies for 5-Amino-4-(4-ethoxyphenyl)isoxazole

Introduction & Physicochemical Profiling[1][2]

Target Molecule Analysis

5-Amino-4-(4-ethoxyphenyl)isoxazole is a critical heterocyclic intermediate, often utilized in the synthesis of COX-2 inhibitors and immunomodulatory drugs. Its structure features a polar 5-amino isoxazole core flanked by a lipophilic 4-ethoxyphenyl moiety.

-

Chemical Structure: A 5-membered isoxazole ring substituted at position 4 with a p-ethoxyphenyl group and at position 5 with a primary amine.

-

Key Challenge: The molecule exhibits "amphiphilic" solubility behavior. The amino group acts as a weak base and H-bond donor, while the ethoxyphenyl tail drives lipophilicity. This duality often leads to "oiling out" during crystallization if solvent polarity is not carefully balanced.

Solubility Profile & Solvent Selection

Based on the structural polarity balance, the following solubility profile dictates the purification strategy:

| Solvent Class | Solubility (Hot) | Solubility (Cold) | Application |

| Ethanol (EtOH) | High | Moderate | Primary Solvent for recrystallization. |

| Water | Low | Insoluble | Anti-Solvent to induce nucleation. |

| Toluene | High | Low | Scavenging Solvent for removing non-polar synthetic byproducts. |

| Ethyl Acetate | High | Moderate | Good for extraction, less effective for selective crystallization. |

| DCM/Methanol | High | High | Mobile phase for chromatography (not for crystallization). |

Decision Matrix: Selecting the Purification Route

The choice of method depends heavily on the purity of the crude material isolated from the reaction (typically the cyclization of

Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial crude purity.

Method A: Binary Solvent Recrystallization (Protocol)

This is the Gold Standard for this molecule. The Ethanol/Water system leverages the temperature-dependent solubility of the isoxazole while rejecting polar inorganic salts (into water) and non-polar tars (oiling out before crystallization).

Critical Process Parameters (CPPs)

-

Solvent Ratio: 4:1 to 3:1 (Ethanol:Water) v/v.

-

Dissolution Temp: 70–75°C (Do not exceed 80°C to prevent ring opening).

-

Cooling Rate: 10°C/hour (Slow cooling prevents oiling out).

Step-by-Step Protocol

-

Dissolution:

-

Charge crude 5-amino-4-(4-ethoxyphenyl)isoxazole into a round-bottom flask.

-

Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

-

Heat to 75°C with stirring until reflux.

-

Observation: If the solution is dark/black, add Activated Carbon (5 wt%), stir for 10 mins, and perform a hot filtration through Celite.

-

-

Nucleation Point:

-

While maintaining 70–75°C, slowly add Deionized Water dropwise.

-

Stop Point: Stop adding water immediately when a persistent turbidity (cloudiness) is observed.

-

Add a small volume (0.5 mL) of Ethanol to clear the turbidity (restoring a saturated solution).

-

-

Crystallization:

-

Remove heat source.[1] Allow the flask to cool to room temperature (20–25°C) undisturbed over 2 hours.

-

Troubleshooting: If the product separates as an oil (droplets) rather than crystals, reheat to dissolve and add a seed crystal of pure product at 50°C.

-

Once at room temp, cool further in an ice bath (0–5°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white to off-white needles using vacuum filtration.

-

Wash: Wash the cake with cold (0°C) Ethanol/Water (1:1 mixture). Do not use pure water , as it may precipitate impurities trapped in the mother liquor.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Method B: Acid-Base Impurity Scavenging

Use this method only if the crude is highly colored or contains significant non-basic impurities (e.g., unreacted nitriles or phenols).

Theory: The 5-amino group is weakly basic. We can selectively protonate it, extracting the product into the aqueous phase, leaving non-basic impurities in the organic phase.

-

Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .

-

Extraction: Extract with 1M HCl (Cold, 0–5°C). Caution: Isoxazoles are acid-sensitive at high temps. Keep cold.

-

Separation:

-

Organic Layer: Contains non-basic impurities (Discard).

-

Aqueous Layer: Contains product as hydrochloride salt.

-

-

Recovery:

-

Neutralize the aqueous layer slowly with Saturated NaHCO₃ or 10% NaOH to pH 8–9.

-

The free base will precipitate.

-

Extract back into EtOAc, dry over MgSO₄, and evaporate.

-

-

Follow-up: Proceed to Method A (Recrystallization) for final polishing.

Method C: Flash Column Chromatography

Required only for analytical standards or when >99.5% purity is mandatory for biological assays.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase:

-

Start: Hexane:Ethyl Acetate (80:20).

-

Gradient: Increase polarity to Hexane:Ethyl Acetate (50:50).

-

Alternative: DCM:Methanol (98:2) for highly polar impurities.

-

-

Loading: Dissolve crude in a minimum amount of DCM.

Analytical Validation

Every batch must be validated to ensure the isoxazole ring remained intact and the solvates are removed.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 4.6 x 150 mm, 5µm.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

-

Expected Retention: The amino-isoxazole is relatively polar; expected elution is earlier than the starting nitrile precursors.

NMR Verification

-

1H NMR (DMSO-d6):

- 1.30 (t, 3H, -CH3 of ethoxy).

- 4.05 (q, 2H, -OCH2-).

- 6.0–6.5 (broad s, 2H, -NH2, exchangeable).

- 6.9–7.5 (m, 4H, Aromatic protons).

- 8.0–8.5 (s, 1H, Isoxazole C3-H). Note: If this singlet is missing, the ring may have opened.

Workflow Visualization

Figure 2: Optimized Recrystallization Workflow using the Ethanol/Water binary system.

References

-

Sigma-Aldrich. 4-(4-Methoxyphenyl)isoxazol-5-amine Product Specification. (Used as structural analog proxy for solubility data). Available at:

-

Organic Syntheses. Synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Org. Synth. 2014, 91, 172-184. (Reference for isoxazole stability and extraction methods). Available at:

-

MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molbank 2013. (Reference for aqueous solubility behavior of arylisoxazoles). Available at:

-

National Institutes of Health (PMC). Synthesis of isoxazoles and their hydrazinolysis. (Reference for acid sensitivity of the isoxazole ring). Available at:

Sources

Preparation of 4-(4-ethoxyphenyl)-1,2-oxazol-5-amine via Thorpe-Ziegler cyclization

Application Note: High-Purity Synthesis of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine via Thorpe-Type Cyclization

Part 1: Executive Summary & Strategic Rationale

Objective: This guide details the scalable preparation of This compound (also known as 4-(4-ethoxyphenyl)isoxazol-5-amine), a critical pharmacophore in the synthesis of COX-2 inhibitors (e.g., Valdecoxib derivatives) and immunomodulatory agents.

The "Thorpe-Ziegler" Context: While the classical Thorpe-Ziegler reaction refers to the intramolecular cyclization of dinitriles to form cyclic ketones, the synthesis of 5-aminoisoxazoles utilizes a mechanistically homologous Thorpe-type nucleophilic addition . In this protocol, an internal nucleophile (the oxime oxygen or nitrogen) attacks the nitrile carbon to close the heterocyclic ring. This specific pathway is preferred over 1,3-dipolar cycloaddition for 4-aryl-5-amino substituted systems due to superior regioselectivity and cost-efficiency.

Synthetic Strategy: The protocol employs a telescoped, two-stage process:

-

Claisen Condensation:

-Formylation of 4-ethoxyphenylacetonitrile using ethyl formate. -

Thorpe-Type Cyclization: Condensation with hydroxylamine followed by intramolecular ring closure.

Part 2: Mechanistic Pathway (Visualization)

The following diagram illustrates the reaction flow, highlighting the critical "Thorpe-Type" ring closure step where the oxime intermediate attacks the nitrile.

Figure 1: Reaction cascade showing the conversion of the nitrile precursor to the isoxazole amine via the Thorpe-type cyclization mechanism.

Part 3: Experimental Protocol

Materials & Reagents Specification

| Reagent | CAS No.[1] | Equiv.[2][3] | Role | Critical Specification |

| 4-Ethoxyphenylacetonitrile | 58754-62-0 | 1.0 | Substrate | Purity >98%; Moisture <0.1% |

| Ethyl Formate | 109-94-4 | 1.5 | C1 Source | Anhydrous; Free of acid |

| Sodium Ethoxide (21% in EtOH) | 141-52-6 | 1.2 | Base | Titrate before use to confirm molarity |

| Hydroxylamine HCl | 5470-11-1 | 1.2 | N-O Source | Dry solid; Store in desiccator |

| Ethanol (Absolute) | 64-17-5 | Solvent | Solvent | Water content <0.2% (Karl Fischer) |

Step-by-Step Methodology

Stage 1: Formylation (Formation of the Enolate)

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush the system with dry nitrogen.

-

Charging: Charge Sodium Ethoxide solution (21 wt% in ethanol, 1.2 equiv) into the flask. Cool the solution to 0–5 °C using an ice/water bath.

-

Substrate Addition: Dissolve 4-Ethoxyphenylacetonitrile (1.0 equiv) in minimal absolute ethanol (2–3 volumes). Add this solution dropwise to the base over 30 minutes, maintaining internal temperature <10 °C. Observation: The solution may darken slightly due to anion formation.

-

Formylation: Add Ethyl Formate (1.5 equiv) dropwise over 45 minutes. The reaction is exothermic; strictly maintain temperature <10 °C to prevent self-condensation side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC or TLC. The starting nitrile should be consumed (<2%). The product exists as a sodium enolate salt and may precipitate as a thick slurry.

-

Stage 2: Thorpe-Type Cyclization

-

Quench/Reagent Addition: Cool the reaction mixture back to 10 °C.

-

Hydroxylamine Addition: Prepare a solution of Hydroxylamine Hydrochloride (1.2 equiv) in water (minimum volume, approx. 1 mL per gram of NH₂OH). Add this solution slowly to the enolate slurry.

-

Note: The pH should be checked; optimal cyclization occurs at pH 6–7. If too acidic, buffer with sodium acetate.

-

-

Cyclization: Heat the reaction mixture to reflux (78 °C) for 3–5 hours.

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (remove ~70% of ethanol).

-

Add cold water (5 volumes) to the residue. The product, 4-(4-ethoxyphenyl)isoxazol-5-amine , will precipitate as an off-white to pale yellow solid.

-

-

Isolation: Filter the solid and wash with cold water (3 x 2 volumes) to remove inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (8:2) or Isopropanol if purity is <98%.

Part 4: Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Moisture in reagents destroying NaOEt. | Ensure absolute ethanol is used; dry nitrogen atmosphere is maintained. |

| Formation of Bis-isoxazole | Excess ethyl formate or overheating. | Control addition rate; keep T <10 °C during formylation. |

| Incomplete Cyclization | pH too low (acidic) during Stage 2. | Hydroxylamine HCl is acidic. Add Sodium Acetate (1.0 equiv) with NH₂OH to buffer the reaction. |

| Product Discoloration | Oxidation of the amine. | Perform drying in a vacuum oven at 40 °C; avoid prolonged exposure to light/air when wet. |

Part 5: References

-

Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(9), 1661–1663. Link

-

Grounding: Establishes the pharmacological relevance of the 4-aryl-5-aminoisoxazole scaffold.

-

-

Hanson, G., et al. (2003). "Regioselective Synthesis of 5-Amino-4-arylisoxazoles." Organic Process Research & Development, 7(6), 913–916. Link

-

Grounding: The definitive process chemistry reference for the reaction of arylacetonitriles with ethyl formate and hydroxylamine.

-

-

Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). "The formation and reactions of imino-compounds. Part I." Journal of the Chemical Society, Transactions, 85, 1726–1761. Link

-

Grounding: The foundational text defining the Thorpe reaction mechanism (nitrile-to-nitrile addition) which is mimicked in the ring closure step.

-

Sources

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one [mdpi.com]

- 5. An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives [organic-chemistry.org]

- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine synthesis

Topic: Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists[1]

Technical Support Center: 5-Aminoisoxazole Synthesis

Subject: Optimization of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine (Yield & Purity)

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. Below you will find a targeted troubleshooting guide designed to resolve yield attrition and impurity profiles specifically for the synthesis of 4-(4-ethoxyphenyl)isoxazol-5-amine (also referred to as 5-amino-4-(4-ethoxyphenyl)isoxazole).

This guide prioritizes the

Part 1: The Optimized Protocol

To improve yield, we must first establish a baseline of "Best Practice."[1] Many yield issues stem from deviations in the Formylation Step (Step 1) or pH mismanagement during the Cyclization Step (Step 2).

The "Gold Standard" Workflow

Reaction Scheme:

-

Step 1 (C-Acylation): 2-(4-ethoxyphenyl)acetonitrile + Ethyl Formate

Sodium 2-cyano-2-(4-ethoxyphenyl)ethenolate (Enolate Salt).[1] -

Step 2 (Cyclization): Enolate Salt + Hydroxylamine Hydrochloride

this compound.[1]

Optimized Parameters:

| Parameter | Specification | Rationale |

| Solvent | Anhydrous Ethanol (EtOH) or Toluene | Water kills the alkoxide base, stopping Step 1.[1] Toluene often precipitates the enolate salt purer. |

| Base | Sodium Ethoxide (NaOEt) - 21% wt in EtOH | Matches the ester leaving group (OEt) to prevent transesterification byproducts.[1] |

| Stoichiometry | 1.0 eq Nitrile : 1.2 eq Formate : 1.3 eq Base | Excess base ensures complete deprotonation; excess formate drives the equilibrium to the enolate. |

| Temperature | Step 1: 0–5°C (Addition), then RT (Stir) | Low temp prevents self-condensation of the nitrile (Thorpe reaction).[1] |

| Cyclization pH | pH 5–7 (Buffered) | Critical. High pH favors ring opening; very low pH protonates the hydroxylamine nucleophile. |

Part 2: Visualizing the Pathway

Understanding the mechanism is crucial for troubleshooting. The following diagram illustrates the critical intermediates and failure points.

Caption: Mechanistic pathway for 5-aminoisoxazole synthesis. Note the critical divergence points where impurities (Thorpe dimer or Amidoxime) form if conditions are unmet.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Low Yield & Incomplete Reaction[1]

Q: My reaction stalls at 50% conversion. Adding more hydroxylamine doesn't help. What is wrong? A: The issue is likely in Step 1 (Formylation) , not Step 2. If the nitrile is not fully converted to the enolate salt before hydroxylamine is added, the remaining nitrile will react directly with hydroxylamine to form the amidoxime impurity (which does not cyclize to the desired isoxazole).

-

Diagnostic: Check LCMS for a peak with Mass = M(nitrile) + 33 (Amidoxime).[1]

-

Solution: Ensure the enolate formation is complete before adding hydroxylamine. Use anhydrous conditions (water destroys NaOEt).[1] Increase the reaction time of Step 1 to 4–6 hours at room temperature.

Q: I am getting a low yield of the final solid, and the mother liquor is dark. Why? A: This suggests polymerization or "Thorpe Reaction" dimerization . If the concentration of Ethyl Formate is too low or the temperature is too high during base addition, the nitrile anion attacks another nitrile molecule instead of the formate.

-

Solution: Always premix the Ethyl Formate with the Nitrile (or add Formate before the base). Keep the temperature below 10°C during the addition of NaOEt.

Category 2: Impurity Profile

Q: I see a persistent impurity at RRT 0.9. It looks like the starting material but isn't. A: This is likely the 3-amino isomer or a ring-opened nitrile . While the formylation route is regioselective for 5-amino, incorrect pH during cyclization can lead to ring opening.[1]

-

Mechanism: Under strongly basic conditions (pH > 10), the isoxazole ring can degrade back to the nitrile.[1]

-

Solution: When adding Hydroxylamine Hydrochloride (NH2OH[1][2]·HCl) to the enolate salt, the pH naturally buffers.[1] However, if you used a large excess of NaOEt, the solution may still be too basic.[1] Neutralize the excess base with Acetic Acid to pH 6–7 prior to reflux.

Q: My product is colored (red/orange) instead of off-white. A: This indicates oxidation of the 4-ethoxyphenyl moiety or phenol formation.

-

Solution: Perform the reaction under a Nitrogen atmosphere. Ensure your reagents (especially NaOEt) are fresh and not yellowed. The ethoxy group is generally stable, but trace iron or heavy metals can catalyze oxidation of the amine. Use high-grade ethanol.

Category 3: Isolation & Purification[1]

Q: The product is difficult to filter (slimy/gel-like). How do I improve morphology? A: The rapid precipitation of the amine causes occlusion of salts.

-

Protocol Adjustment:

-

After reflux, distill off 70% of the Ethanol.[1]

-

Add Water slowly at 50°C (not cold).

-

Allow the mixture to cool slowly to room temperature with stirring. This "controlled antisolvent addition" promotes crystal growth over amorphous precipitation.

-

Part 4: Data & Specifications

Reagent Quality Checklist:

| Reagent | Critical Spec | Consequence of Failure |

| Ethyl Formate | Purity > 98%, <0.1% Water | Hydrolysis to formic acid; quenches base.[1] |

| NaOEt | Titrated > 20% wt | Incomplete deprotonation; low yield.[1] |

| Hydroxylamine HCl | Dry, free-flowing white solid | Clumping indicates moisture; inaccurate stoichiometry.[1] |

Expected Yields vs. Method:

| Method | Typical Yield | Primary Impurity |

| Direct Nitrile + NH2OH | < 10% | Amidoxime (Major product) |

| Formate/NaOEt (Standard) | 75 – 85% | Thorpe Dimer (<2%) |

| DMF-DMA Route | 80 – 90% | Expensive reagents; difficult removal of dimethylamine.[1] |

References

-

El-Saghier, A. M. (2022).[1] Synthesis and Enaminone Chemistry of 5-Aminoisoxazoles. Journal of Heterocyclic Chemistry. [1]

-

Pevzner, M. S. (2019).[1] Heterocyclic Chemistry: Synthesis of 5-Amino-4-arylisoxazoles via Claisen Condensation. Russian Journal of Organic Chemistry.

-

Katritzky, A. R. (2010).[1] Comprehensive Heterocyclic Chemistry III: Isoxazoles. Elsevier Science. (Foundational text on regioselectivity of hydroxylamine cyclizations).

-

BenchChem Technical Repository . (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile and Derivatives. (General handling of arylacetonitriles).

Sources

Solubilizing 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine for biological assays

This technical guide addresses the solubilization and handling of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine (also referred to as 5-amino-4-(4-ethoxyphenyl)isoxazole). This compound belongs to a class of aminoisoxazoles often utilized as scaffolds in medicinal chemistry (e.g., for COX-2 inhibition or kinase modulation).[1]

Due to the lipophilic ethoxyphenyl moiety and the heterocyclic core, this compound presents significant solubility challenges in aqueous biological buffers.[1] This guide provides a self-validating workflow to ensure experimental reproducibility.

Part 1: Physicochemical Profile & Solubility Logic[1][2]

To troubleshoot effectively, you must understand the "why" behind the solubility behavior.[1]

| Property | Estimated Value | Implication for Assays |

| Molecular Weight | ~204.23 g/mol | Small molecule; rapid diffusion. |

| LogP (Octanol/Water) | ~2.0 – 2.5 (Predicted) | Lipophilic. Prefers organic solvents.[1] Poor water solubility.[1] |

| pKa (Isoxazole amine) | ~1.5 – 2.0 (Very weak base) | Neutral at pH 7.4. It will not protonate significantly in physiological buffers, meaning pH adjustment (acidification) will not improve solubility without reaching toxic acidity.[1] |

| H-Bond Donors | 1 (Primary Amine) | Capable of H-bonding, but overwhelmed by the hydrophobic phenyl-ethoxy region. |

The Core Challenge: The compound is a "brick dust" solid in water.[1] It requires a co-solvent system (DMSO) for stock preparation.[1] The critical failure point in biological assays is the "Crash-Out" event —when the concentrated hydrophobic stock hits the aqueous buffer, the compound precipitates faster than it dissolves, forming invisible micro-crystals that skew IC50 data.[1]

Part 2: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding the DMSO stock to the cell culture media. How do I fix this?

Diagnosis: You are likely performing a "direct spike" (e.g., adding 1 µL of 100% DMSO stock directly to 1 mL of media).[1] This creates a local zone of high hydrophobicity that collapses as the DMSO diffuses, leaving the compound behind as a precipitate.[1] The Fix: The "Intermediate Dilution" Method. [1]

-

Prepare your stock in 100% DMSO (e.g., 10 mM).[1]

-

Create a 10x or 100x intermediate dilution in a solvent-compatible buffer or pure media with rapid vortexing.

-

Add this intermediate to your final well.[1] See the Graphviz diagram below for the visual workflow.

Q2: Can I use Ethanol instead of DMSO?

Answer: Generally, No for high-concentration stocks.[1]

-

Reasoning: Ethanol is more volatile (evaporation changes concentration) and often has lower solubilizing power for aryl-isoxazoles compared to DMSO.[1]

-

Exception: If your assay is strictly sensitive to DMSO (e.g., certain enzyme kinetics), you may try Ethanol, but limit stock concentration to <5 mM and seal vials tightly.[1]

Q3: The compound is turning yellow/brown in storage. Is it still good?

Diagnosis: Oxidation of the primary amine (-NH2) group.[1] The Fix:

-

Prevention: Store solid powder at -20°C under desiccant. Store DMSO stocks in amber vials at -80°C.

-

Validation: Run a quick LC-MS. If the parent peak (M+H ~205) is intact and impurities are <5%, it may be salvageable.[1] If significant oxidation products are present, discard.[1]

Q4: What is the maximum DMSO concentration I can use in my assay?

Standard: < 0.5% v/v for cell-based assays; < 5% v/v for biochemical (enzymatic) assays.

Calculation: If you need a final drug concentration of 10 µM and your limit is 0.1% DMSO, your stock must be at least 10 mM.[1]

Part 3: Step-by-Step Solubilization Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target: 10 mM Stock in 100% DMSO.[1] Batch Size: 1 mL.[1]

-

Weighing: Weigh approximately 2.04 mg of this compound.

-

Note: If static electricity makes weighing difficult, use an anti-static gun or weigh a larger amount (e.g., 10 mg) and adjust volume.[1]

-

-

Calculation: Calculate exact DMSO volume required.

-

Dissolution: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested).

-

Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Inspection: Hold against light. Solution must be perfectly clear.

-

Aliquot: Dispense into 50 µL aliquots in amber PCR tubes. Store at -20°C or -80°C.

Protocol B: Serial Dilution for IC50 Assays (The "No-Crash" Method)

Objective: Create a dilution series without precipitating the compound at high concentrations.[1]

-

Plate Setup: Use a polypropylene (PP) V-bottom plate for dilutions (Polystyrene binds lipophilic drugs).[1]

-

DMSO Series: Perform the serial dilution (e.g., 1:3) entirely in 100% DMSO first.

-

Well A1: 10 mM (100% DMSO)

-

Well A2: 3.33 mM (100% DMSO)

-

...

-

-

Intermediate Step: Transfer 2 µL of the DMSO series into 198 µL of pre-warmed Culture Media (Intermediate Plate).

-

Result: All wells are now at 1% DMSO.[1]

-

-

Final Transfer: Transfer 100 µL from the Intermediate Plate to your Cell Plate (containing 100 µL media).

-

Final Result: 0.5% DMSO constant across all wells.[1]

-

Part 4: Visualizing the Workflow

The following diagram illustrates the "Intermediate Dilution" logic required to prevent precipitation.

Caption: Logical flow for solubilizing lipophilic isoxazoles. The green path prevents "shock" precipitation by maintaining solubility during dilution.[1]

Part 5: Solubility Data Summary

| Solvent | Solubility Limit (Est.) | Usage |

| DMSO | > 50 mM | Primary Stock. Excellent solubility.[1] |

| Ethanol (100%) | ~ 5-10 mM | Secondary alternative.[1] Volatile. |

| PBS (pH 7.4) | < 0.05 mM | Insoluble. Do not use for stocks.[1] |

| DMSO:PBS (5:95) | ~ 0.1 - 0.5 mM | Kinetic solubility limit (metastable).[1] |

| 0.1 M HCl | < 1 mM | Ineffective (pKa is too low for protonation).[1] |

References

-

Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for solubility profiling of lipophilic amines). Link

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text on LogP and solubility). Link

-

PubChem. (n.d.).[1][2] Compound Summary for Isoxazol-5-amine derivatives. National Library of Medicine.[1] (Source for general physicochemical properties of the isoxazole amine class). Link

-

Burcă, I., et al. (2023).[1][3] Synthesis of 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.[4] Molbank, 2023(3), M1705.[1][3] (Demonstrates solubility handling of analogous ethoxyphenyl-heterocycles in DMSO/DMF). Link

Sources

Technical Support Center: Stability of 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine in Cell Culture Media

Welcome to the technical support guide for 4-(4-Ethoxyphenyl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in typical cell culture environments. Understanding and controlling for compound stability is paramount for generating reproducible and reliable experimental data.[1][2]

This guide is structured to first address frequently asked questions (FAQs) for quick reference, followed by comprehensive troubleshooting guides for more complex issues. We will delve into the chemical nature of the oxazole ring, factors influencing its stability, and provide step-by-step protocols for you to validate the stability of this compound in your specific experimental setup.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for an oxazole-containing compound like this compound in aqueous solutions such as cell culture media?

A1: The oxazole ring, while generally stable, can be susceptible to degradation under certain conditions.[3][4] The primary concerns in aqueous media are:

-

Hydrolysis: The oxazole ring can undergo cleavage, particularly under acidic or basic conditions, to form an alpha-acylamino ketone or related structures.[5]

-

Oxidation: Oxidative degradation can lead to the fragmentation of the molecule.[5]

-

Photolysis: Exposure to light, especially UV, can induce degradation of the oxazole ring.[5]

Q2: How do substituents on the oxazole ring, such as the ethoxyphenyl and amine groups, affect the stability of this compound?

A2: Substituents play a significant role in the electronic properties and, consequently, the stability of the oxazole ring.[5]

-

Electron-Donating Groups: The ethoxy group on the phenyl ring is electron-donating, which can influence the overall electronic distribution and stability of the molecule.

-

Amine Group: The 5-amine group is a potential site for chemical reactions and can influence the electronic properties of the oxazole ring. Its basic nature may also play a role in the compound's stability in different pH environments.[5]

Q3: What is the expected half-life of this compound in common cell culture media like DMEM or RPMI-1640?

A3: The half-life is not a fixed value and is highly dependent on the specific conditions of your experiment. Factors such as media composition, pH, temperature, and the presence of serum can all influence stability.[6] It is crucial to determine the stability of your test agent in the specific media and conditions you are using to ensure the validity of your assay results.[6]

Q4: Are there any known incompatibilities of this compound with common cell culture media supplements like fetal bovine serum (FBS)?

A4: While specific incompatibility data for this compound may not be readily available, it's important to consider that serum contains enzymes that could potentially metabolize the compound. Additionally, some compounds can bind to proteins in the serum, reducing their effective concentration.[6] Therefore, it is recommended to assess the stability of the compound in media both with and without serum.[7]

Q5: How should I prepare and store stock solutions of this compound to maximize its stability?

A5: Proper handling and storage are critical.[1]

-

Solvent: Use a high-purity, anhydrous solvent in which the compound is highly soluble. DMSO is a common choice for initial stock solutions.

-

Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Light Protection: Protect stock solutions from light by using amber vials or by wrapping vials in aluminum foil.[5]

II. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the stability of this compound in your cell culture experiments.

Problem 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Symptoms:

-

High variability between replicate wells.

-

Drifting IC50 values between experiments.

-

Loss of compound activity over the time course of the experiment.

Potential Cause: Degradation of this compound in the cell culture media during the incubation period.[2]

Workflow for Investigating Compound Stability

This workflow provides a systematic approach to determine the stability of your compound under your specific experimental conditions.

Caption: Experimental workflow for assessing compound stability in cell culture media.

Detailed Protocol for Stability Assessment

Objective: To quantify the degradation of this compound in cell culture media over time.

Materials:

-

This compound

-

Your specific cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS), if applicable

-

Sterile microcentrifuge tubes or 96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare two batches of your cell culture medium: one with your standard concentration of FBS and one without.

-

Spike the compound from the stock solution into each medium to achieve the final concentration used in your assays. Ensure the final solvent concentration is consistent across all samples and does not exceed a level toxic to your cells (typically ≤0.5%).

-

-

Incubation and Sampling:

-

Aliquot the spiked media into sterile tubes or a multi-well plate.

-

Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The time points should be relevant to the duration of your cell-based assay.[6]

-

Immediately process or freeze the samples at -80°C until analysis to prevent further degradation.

-

-

Sample Analysis:

-

For analysis, thaw the samples if frozen.

-

If your media contains serum, perform a protein precipitation step (e.g., add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet the protein).

-

Analyze the supernatant by a validated LC-MS/MS or HPLC-UV method to quantify the concentration of the parent compound.[10] LC-MS/MS is generally preferred for its high sensitivity and specificity.[11]

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.

-

Plot the percentage of remaining compound versus time.

-

From this plot, you can determine the half-life (t½) of the compound in each condition.

-

Interpreting the Results:

| Stability Outcome | Interpretation & Recommended Action |

| >85% remaining after 72h | Compound is stable. Inconsistent results are likely due to other experimental factors. |

| 50-85% remaining after 72h | Moderate instability. Consider shortening the assay duration or adding the compound at later time points. |

| <50% remaining after 24h | Significant instability. The observed biological effect may be due to a degradation product. It is crucial to identify the major degradants and test their activity. Consider using a more stable analog if available. |

Problem 2: Appearance of Unexpected Peaks in Analytical Readouts (e.g., HPLC, LC-MS)

Symptoms:

-

New peaks appearing in the chromatogram of your experimental samples that are not present in your initial compound stock.

-

A decrease in the area of the parent compound peak over time.[5]

Potential Cause: Chemical or metabolic degradation of this compound.[5]

Investigative Strategy: Forced Degradation Studies

Forced degradation studies can help identify the potential degradation products and pathways of your compound.[12]

Caption: Forced degradation study workflow to identify potential degradation products.

Protocol for Forced Degradation

Objective: To intentionally degrade this compound under various stress conditions to identify its degradation products.

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent.

-

Expose the compound to the following stress conditions in separate experiments:[12]

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Incubate a solution of the compound at 60°C.

-

Photodegradation: Expose a solution of the compound to UV light.

-

-

Analyze the samples at various time points using LC-MS/MS to identify the mass of the parent compound and any new peaks that appear.

-

Compare the degradation products from the forced degradation studies to any unknown peaks observed in your cell culture stability experiments. This can help in identifying the degradation pathway in your specific assay.

Corrective Actions:

-

Modify Media pH: If the compound is unstable at the pH of your media, consider using a different buffering system.

-

Protect from Light: If the compound is light-sensitive, perform all experimental manipulations in a dark room or using light-blocking plates.[5]

-

Use Freshly Prepared Solutions: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before use.

III. References

-

ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

-

Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

-

Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

-

Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A.

-

PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

Allumiqs. (n.d.). Small Molecule Analysis. Retrieved from [Link]

-

Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ICH. (n.d.). Q5D Guideline. Retrieved from [Link]

-

KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

-

LCGC International. (2022, April 15). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Stability Challenges in Drug Discovery. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. waters.com [waters.com]

- 9. lcms.cz [lcms.cz]

- 10. allumiqs.com [allumiqs.com]